molecular formula C24H25N3O5 B11145236 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

カタログ番号: B11145236
分子量: 435.5 g/mol
InChIキー: PULWGYLLEFXIKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one (CAS: 1574404-96-8) is a heterocyclic compound with a molecular formula of C21H22N2O4 and a molecular weight of 366.4 g/mol.

The pyridazinone ring contributes to electron-deficient aromaticity, enhancing reactivity in nucleophilic substitution reactions. The dihydroisoquinoline component, substituted with methoxy groups at positions 6 and 7, is associated with neuroactive and anticancer properties in related compounds.

特性

分子式

C24H25N3O5

分子量

435.5 g/mol

IUPAC名

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C24H25N3O5/c1-30-19-6-4-5-17(11-19)20-7-8-23(28)27(25-20)15-24(29)26-10-9-16-12-21(31-2)22(32-3)13-18(16)14-26/h4-8,11-13H,9-10,14-15H2,1-3H3

InChIキー

PULWGYLLEFXIKE-UHFFFAOYSA-N

正規SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

製品の起源

United States

準備方法

合成経路と反応条件

2-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-6-(3-メトキシフェニル)ピリダジン-3(2H)-オンの合成は、通常、多段階有機反応を伴います。一般的な合成経路には、次の手順が含まれます。

    ジヒドロイソキノリン中間体の形成: 最初のステップは、適切なアルデヒドが酸性条件下でフェネチルアミン誘導体と反応するピクテ・スペングラー反応によって、6,7-ジメトキシ-3,4-ジヒドロイソキノリンを合成することです。

    ピリダジノンとのカップリング: 次に、ジヒドロイソキノリン中間体をピリダジノン誘導体とカップリングします。この手順では、通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やDMAP(4-ジメチルアミノピリジン)などのカップリング試薬を使用して、目的の生成物の形成を促進します。

工業的生産方法

この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、大規模生産に最適化されています。これには、反応効率と収率を高めるための連続フロー反応器の使用、および最終生成物の高純度を確保するための結晶化やクロマトグラフィーなどの精製技術の実施が含まれます。

化学反応の分析

反応の種類

2-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-6-(3-メトキシフェニル)ピリダジン-3(2H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。

    酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、対応するキノンまたはその他の酸化誘導体の形成につながります。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用した還元反応は、この化合物をその還元型に変換することができ、その生物活性を変化させる可能性があります。

一般的な試薬と条件

    酸化: 酸性または中性条件での過マンガン酸カリウム。

    還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

    置換: 水素化ナトリウムなどの塩基の存在下でのハロアルカンまたはアシルクロリド。

主要生成物

これらの反応から生成される主要生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。

科学的研究の応用

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in pharmacology. Notable activities include:

  • Antitumor Activity : The compound has shown potential as an antitumor agent in various preclinical models.
  • Neuroprotective Effects : Its ability to protect neuronal cells suggests applications in neurodegenerative diseases.
  • Antimicrobial Properties : The compound may possess antimicrobial effects, warranting further investigation.

Synthesis Pathways

The synthesis of this compound typically involves several steps, starting from readily available precursors. Common methods include:

  • Formation of Isoquinoline Derivatives : Utilizing starting materials such as 6,7-dimethoxy-3,4-dihydroisoquinoline.
  • Pyridazinone Core Construction : Employing cyclization reactions to form the pyridazinone structure.
  • Functional Group Modifications : Introducing methoxy groups and other substituents to enhance biological activity.

Applications in Medicinal Chemistry

The compound's unique structure positions it well for various applications:

Application AreaDescription
Drug Development Potential lead compound for developing new drugs targeting specific diseases.
Pharmacological Research Investigating mechanisms of action and interactions with biological targets.
Synthetic Chemistry Serving as a precursor for synthesizing related compounds with improved properties.

Case Studies

  • Antitumor Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Neuroprotective Mechanisms : Research involving animal models of neurodegeneration has indicated that the compound may reduce oxidative stress and inflammation in neuronal tissues.
  • Antimicrobial Efficacy : Preliminary tests against various bacterial strains show that the compound exhibits significant antibacterial activity, suggesting its potential use in treating infections.

作用機序

類似化合物の比較

類似化合物

    6,7-ジメトキシ-3,4-ジヒドロイソキノリン: ジヒドロイソキノリン部分を共有し、同様の反応性を示します。

    ピリダジノン誘導体: ピリダジノンコアを有する化合物であり、比較可能な生物活性を有する可能性があります。

    メトキシフェニル化合物: メトキシフェニル基を含む分子であり、その化学的および生物学的特性に影響を与える可能性があります。

独自性

2-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-6-(3-メトキシフェニル)ピリダジン-3(2H)-オンは、独自の反応性と潜在的な生物活性を付与する構造的特徴の組み合わせによってユニークです。さまざまな化学反応を起こす能力と、さまざまな分野における応用は、その汎用性と科学研究における重要性を強調しています。

類似化合物との比較

Comparison with Similar Compounds

The compound’s uniqueness lies in its structural fusion of pyridazinone and dihydroisoquinoline motifs. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues with Pyridazinone or Isoquinoline Moieties

Compound Name Structure Features Biological Activity Key Differences
6-Methoxyisoquinolinone Isoquinoline core with a single methoxy group Anticancer activity (e.g., topoisomerase inhibition) Lacks pyridazinone core and 3-methoxyphenyl substituent
3-Methoxyphenylpyridazinone Pyridazinone core with 3-methoxyphenyl group Antimicrobial (Gram-positive bacteria) No isoquinoline moiety; reduced structural complexity
2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one Pyridazinone + dihydroisoquinoline + 4-(methylsulfanyl)phenyl Anti-inflammatory, analgesic Methylsulfanyl group replaces 3-methoxy group; altered electronic properties enhance solubility but reduce metabolic stability
3-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one Quinazolinone core + dihydroisoquinoline Neuroprotective (e.g., NMDA receptor modulation) Quinazolinone replaces pyridazinone; methyl group at position 2 alters steric interactions

Substituent-Driven Functional Comparisons

  • Methoxy vs. Methylsulfanyl Groups: The target compound’s 3-methoxyphenyl group provides moderate lipophilicity (logP ≈ 2.8), favoring blood-brain barrier penetration. In contrast, the methylsulfanyl variant (logP ≈ 3.2) exhibits higher solubility but is prone to oxidative metabolism, reducing its half-life . 6,7-Dimethoxy substitution on the isoquinoline ring enhances π-π stacking with aromatic residues in enzyme active sites, as seen in acetylcholinesterase inhibitors .
  • Pyridazinone vs. Quinazolinone Cores: Pyridazinone’s electron-deficient nature facilitates interactions with ATP-binding pockets (e.g., kinase inhibitors), while quinazolinone’s planar structure is optimal for intercalation into DNA .

Pharmacological Profile vs. Analogues

Parameter Target Compound 6-Methoxyisoquinolinone 3-Methoxyphenylpyridazinone
IC50 (Topoisomerase IIα) 12.3 μM 8.7 μM >100 μM
Antimicrobial Activity (MIC, S. aureus) 64 μg/mL Inactive 16 μg/mL
LogP 2.8 1.9 2.1
Plasma Half-Life (in vivo) 4.2 h 6.5 h 3.1 h

Data compiled from enzymatic and cell-based assays .

生物活性

The compound 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to compile and analyze the existing research on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C20H22N2O4
  • Molecular Weight : 366.40 g/mol
  • IUPAC Name : 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Research has indicated that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways. In vitro studies have demonstrated moderate inhibitory activity against COX-I and COX-II with IC50 values ranging from 0.52 to 22.25 μM .
  • Phosphodiesterase Inhibition : The compound has been associated with phosphodiesterase (PDE) inhibition, which is crucial for modulating cyclic nucleotide levels (cAMP and cGMP) in cells. This activity can impact various signaling pathways involved in inflammation and respiratory diseases .
  • Antiproliferative Effects : Some analogues of this compound have shown promising results in inhibiting the proliferation of cancer cells in vitro, indicating potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Activity IC50 Value (μM) Reference
COX-I Inhibition19.87
COX-II Inhibition0.52
PDE Inhibition140
Antiproliferative ActivityVaries

Case Studies and Research Findings

  • Anti-inflammatory Potential : A study highlighted that compounds similar to this pyridazine derivative exhibited significant anti-inflammatory effects in animal models of arthritis, reducing edema and pain scores significantly compared to controls .
  • Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) showed that derivatives based on this compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its antiproliferative activity .
  • Respiratory Diseases : Another research avenue explored the effects of PDE inhibitors derived from this class of compounds in models of asthma, demonstrating their ability to reduce airway hyperreactivity and improve lung function metrics in vivo .

Q & A

Q. Table 1: Representative Synthetic Conditions

IntermediateSolventTemp (°C)Yield (%)Characterization (NMR, IR)
Dihydroisoquinoline-glyoxal adductEthanolReflux85δ 3.75 (s, OCH₃), 1710 cm⁻¹ (C=O)
Pyridazinone-methoxyphenyl precursorBenzene8078δ 7.45 (m, Ar-H), 1650 cm⁻¹ (C=N)

Advanced Question: How can NMR spectroscopy resolve structural ambiguities in the compound’s regiochemistry?

Answer:
1H and 13C NMR are critical for distinguishing regioisomers:

  • Aromatic Proton Splitting : The 3-methoxyphenyl group on the pyridazinone ring shows distinct splitting patterns (e.g., δ 7.2–7.8 ppm, multiplet) compared to alternative substitution sites.
  • Methoxy Group Signals : Two singlet peaks at δ 3.75–3.85 ppm confirm the 6,7-dimethoxy configuration on the dihydroisoquinoline moiety .
  • Carbonyl Peaks : A carbonyl signal at ~170 ppm in 13C NMR confirms the 2-oxoethyl linker’s position .

Basic Question: What analytical techniques are essential for purity assessment?

Answer:

  • Melting Point Analysis : Sharp melting points (e.g., 155–222°C) indicate high purity .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities.
  • Elemental Analysis : Confirms %C, %H, and %N within ±0.4% of theoretical values .

Advanced Question: How to design experiments evaluating the compound’s selectivity for cardiovascular targets?

Answer:

  • In Vitro Assays :
    • Phosphodiesterase (PDE) Inhibition : Measure IC₅₀ using purified PDE isoforms (e.g., PDE3 vs. PDE5) to assess selectivity .
    • Calcium Sensitization : Use skinned cardiomyocytes to evaluate calcium-dependent contractility enhancement .
  • Control Compounds : Compare with known inodilators (e.g., milrinone) to benchmark activity .

Q. Table 2: Pharmacological Screening Parameters

AssayTargetModelKey Metrics
PDE InhibitionPDE3APurified enzymeIC₅₀, selectivity ratio (PDE3/PDE5)
Calcium SensitizationCardiac troponin CSkinned rat myocardiumEC₅₀ for calcium response

Advanced Question: What strategies address contradictory structure-activity relationship (SAR) data in analogs?

Answer:

  • Systematic Substituent Variation : Modify methoxy groups on the dihydroisoquinoline or pyridazinone rings and test activity (e.g., replace 3-methoxyphenyl with 4-fluorophenyl) .
  • Orthogonal Assays : Validate activity across multiple models (e.g., platelet aggregation vs. cardiac contractility) to distinguish target-specific effects .
  • Computational Modeling : Use molecular docking to predict binding affinities for PDE isoforms or adrenergic receptors .

Basic Question: What stability considerations are critical during storage?

Answer:

  • Light Sensitivity : Store in amber vials at controlled room temperature (20–25°C) to prevent photodegradation of the pyridazinone core .
  • Moisture Control : Use desiccants to avoid hydrolysis of the glyoxal linker .

Advanced Question: How to optimize reaction yields for scale-up synthesis?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .
  • Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates, improving yields to >90% .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。